
N-(Diphenylmethylidene)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylmethylidene)glycine, commonly known as DPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is a derivative of glycine and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of DPG is not fully understood. However, it is believed that DPG acts as an inhibitor of glycine reuptake. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of the nervous system. DPG may also act as an allosteric modulator of glycine receptors.
Biochemical and Physiological Effects:
DPG has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties in animal models. DPG has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, DPG has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPG has several advantages for use in lab experiments. It is readily available and easy to synthesize. DPG is also stable and has a long shelf life. However, DPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of DPG in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. DPG may also have potential applications in the development of new agrochemicals and fragrances. Additionally, further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Conclusion:
In conclusion, DPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is synthesized through a simple reaction between benzaldehyde and glycine and has been extensively used in scientific research. DPG has various biochemical and physiological effects and has potential applications in the development of new drugs, agrochemicals, and fragrances. Further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Méthodes De Synthèse
DPG can be synthesized through a simple reaction between benzaldehyde and glycine. The reaction involves the condensation of benzaldehyde and glycine in the presence of a catalyst, such as acetic acid. The resulting product is DPG, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
DPG has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and fragrances. DPG has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-(benzhydrylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBPFFXHQZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620437 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylidene)glycine | |
CAS RN |
136059-92-2 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

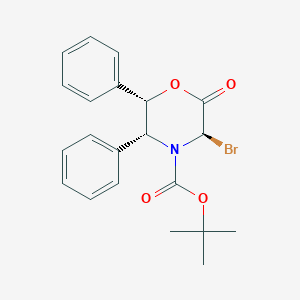

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)

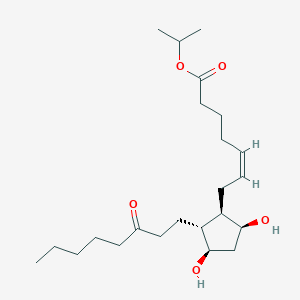



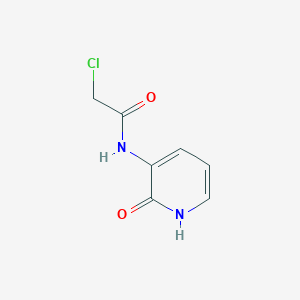
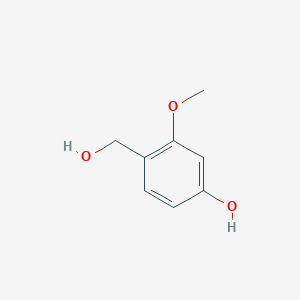

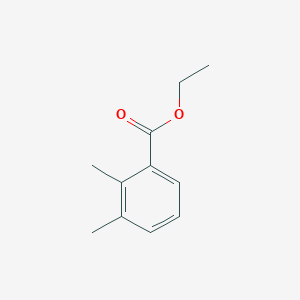

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)